Gymnastatin R

Description

Contextualization of Gymnastatin R as a Natural Product Alkaloid

Gymnastatin R is a naturally occurring compound classified as a polyketide-alkaloid. clockss.org It is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism that produces it. This compound is part of a larger family of structurally related molecules known as the gymnastatins. vulcanchem.com

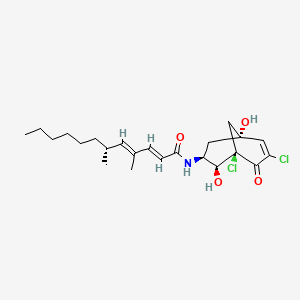

Gymnastatin R possesses a complex and unique chemical architecture. Its molecular formula is C₂₃H₃₃Cl₂NO₄. vulcanchem.comnih.gov The structure is characterized by a bicyclo[3.3.1]nonane ring system, which forms the core of the molecule. vulcanchem.com This core is further distinguished by the presence of two chlorine atoms. vulcanchem.com Other notable features include hydroxyl groups, a ketone group, and an unsaturated amide side chain. vulcanchem.com

The compound was first identified and isolated from the mycelial methanol (B129727) extract of the fungal strain Gymnascella dankaliensis. vulcanchem.com This fungus was originally found living in symbiosis with a marine sponge of the genus Halichondria. vulcanchem.combeilstein-journals.org The isolation of Gymnastatin R typically involves a process of bioassay-guided fractionation using various chromatographic techniques. vulcanchem.com

Overview of the Gymnastatin Alkaloid Family and Related Structures (e.g., Dankastatins, Aranorosins)

The gymnastatins are a family of halogenated cytotoxic agents derived from tyrosine. researchgate.netrsc.org Over 20 members of this family have been isolated, each with variations in oxygenation, halogenation, and cyclization. rsc.org It is believed that Gymnastatin A may be a central precursor in the biosynthesis of other gymnastatins. rsc.org

The gymnastatin family includes compounds designated as Gymnastatins A through K, as well as Q and R. vulcanchem.comresearchgate.net These compounds share structural similarities but differ in their specific functional groups and stereochemistry. vulcanchem.com For instance, some gymnastatins, like F and G, also feature the distinctive bicyclo[3.3.1]nonane ring system. researchgate.net

Closely related to the gymnastatins are the dankastatins and aranorosins. The dankastatins, such as dankastatins A and B, were isolated from the same fungal source as Gymnastatin R. vulcanchem.com However, they possess a different bicyclic core structure. vulcanchem.com Aranorosin (B1665161), another related natural product, is produced by Gymnascella species but is not halogenated. researchgate.net It is hypothesized that aranorosin may serve as a precursor to the chlorinated gymnastatins through reactions with chloride salts. researchgate.netrsc.org

The shared (6R)-fatty acid side chain is a common feature among several of these compounds, including some gymnastatins, dankastatins, and aranorosin. beilstein-journals.org

Significance of Electrophilic Natural Products in Chemical Biology Research

Electrophilic natural products are a diverse group of biologically active compounds produced by various organisms. researchgate.netrsc.org These compounds are significant in chemical biology because they can form covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, and lysine. researchgate.netrsc.org This covalent interaction can lead to the inhibition of protein function, making them valuable tools for studying biological processes and identifying new drug targets. researchgate.netrsc.org

The gymnastatin and dankastatin alkaloids are rich in electrophilic functional groups, including chloroenone, α-chloroketone, epoxyketone, and unsaturated amide moieties. rsc.orgnih.gov Some members of this family can have as many as five potential electrophilic sites. rsc.org This high degree of electrophilicity is believed to be responsible for their observed biological activities, such as their anticancer properties. rsc.orgnih.gov

The study of electrophilic natural products like the gymnastatins has the potential to expand our understanding of druggable targets within the human genome. researchgate.netrsc.org By using techniques like activity-based protein profiling, researchers can identify the specific biological targets of these compounds, which can provide insights into fundamental biological pathways and aid in the development of new therapeutic agents. researchgate.netrsc.org

Historical Context of Gymnastatin R Discovery

Gymnastatin R was discovered as part of a broader investigation into the metabolites produced by a fungal strain of Gymnascella dankaliensis. acs.orgnih.gov This fungus was isolated from a marine sponge of the genus Halichondria. acs.orgnih.gov The discovery was the result of bioassay-guided fractionation of the mycelial methanol extract of the fungus. acs.org

In the same study that identified Gymnastatin R, researchers also isolated three other new metabolites: Gymnastatin Q and Dankastatins A and B. acs.orgnih.gov The structures of all these compounds were determined through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques. vulcanchem.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C23H33Cl2NO4 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

(2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18+,21+,22-,23+/m1/s1 |

InChI Key |

WDCSNVYLZCMUNB-WFXSWVRYSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C[C@@]([C@H]1O)(C(=O)C(=C2)Cl)Cl)O |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(CC(C1O)(C(=O)C(=C2)Cl)Cl)O |

Synonyms |

gymnastatin R |

Origin of Product |

United States |

Source and Isolation of Gymnastatin R

Fungal Origin: Gymnascella dankaliensis and Related Species

Gymnastatin R is a metabolite produced by the fungus Gymnascella dankaliensis. vulcanchem.comnih.govacs.org This fungus, belonging to the Ascomycota phylum, is known for producing a variety of bioactive secondary metabolites. wikipedia.orgmdpi.com G. dankaliensis has been isolated from various environments, including soil in warmer climates and marine organisms. wikipedia.org The production of Gymnastatin R is part of the metabolic output of this fungus, which also includes other related compounds like Gymnastatins A-K and Q, as well as Dankastatins A and B. vulcanchem.comresearchgate.net These compounds often share structural similarities but differ in their functional groups and stereochemistry. vulcanchem.com

Association with Marine Organisms (e.g., Halichondria Sponge)

The discovery of Gymnastatin R is intrinsically linked to the marine environment, specifically with sponges of the genus Halichondria. vulcanchem.comnih.govacs.org The fungal strain Gymnascella dankaliensis that produces Gymnastatin R was originally isolated from a marine sponge, identified as Halichondria japonica. mdpi.comresearchgate.netacs.org This symbiotic or associative relationship between the fungus and the sponge is a common source of novel natural products. mdpi.com The sponge provides a unique ecological niche that can influence the metabolic pathways of the associated microorganisms, leading to the production of complex and bioactive compounds. mdpi.com

Isolation Methodologies from Fungal Extracts

The isolation of Gymnastatin R from fungal cultures of Gymnascella dankaliensis is a multi-step process that relies on chromatographic techniques. vulcanchem.com The general procedure is as follows:

Cultivation: The fungal strain is first grown in a suitable culture medium.

Extraction: The fungal mycelium is harvested and then extracted with a solvent, typically methanol (B129727), to obtain a crude extract containing a mixture of metabolites. vulcanchem.comnih.govacs.org

Fractionation and Purification: The crude extract undergoes a series of chromatographic separations to isolate the individual compounds. This bioassay-guided fractionation often involves:

Sephadex LH-20 column chromatography: This technique separates compounds based on their molecular size. vulcanchem.com

Silica gel column chromatography: This method separates compounds based on their polarity. vulcanchem.com

Reversed-phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final purification of the compound to achieve a high degree of purity. vulcanchem.com

This systematic approach allows for the separation of Gymnastatin R from other related metabolites present in the fungal extract. vulcanchem.com

Analytical Techniques for Stereostructure Establishment (e.g., 1D and 2D NMR)

Determining the complex three-dimensional structure of Gymnastatin R requires a combination of sophisticated spectroscopic techniques. vulcanchem.comnih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process.

1D NMR: One-dimensional NMR techniques, such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. vulcanchem.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. vulcanchem.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule. vulcanchem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry. vulcanchem.com

In addition to NMR, High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of Gymnastatin R. vulcanchem.com Through the detailed analysis of these spectroscopic data, the complete stereostructure of Gymnastatin R has been successfully established. nih.govacs.orgrsc.org

| Technique | Purpose in Structure Elucidation of Gymnastatin R |

| ¹H NMR | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| COSY | Establishes proton-proton correlations within spin systems. |

| HMBC | Reveals long-range proton-carbon correlations to connect molecular fragments. |

| NOESY | Determines the spatial relationships between protons for stereochemical assignment. |

| HRMS | Confirms the elemental composition and molecular formula. |

Biosynthetic Pathways and Chemical Relationships of Gymnastatin Alkaloids

Tyrosine-Derived Biosynthetic Origin

The fundamental building blocks for the gymnastatin alkaloids are derived from the amino acid tyrosine and a polyketide unit. Specifically, research suggests that the biosynthesis initiates with the combination of tyrosine and a 14-carbon polyketide fragment. This initial step forms the basic scaffold upon which a series of modifications occur to generate the diverse array of gymnastatin structures. The fungal strain Gymnascella dankaliensis, which has been isolated from both a marine sponge and desert sand, is a known producer of these tyrosine-derived alkaloids. The incorporation of bromine or chlorine into the structures is a notable feature, and the production of brominated or chlorinated analogs can be influenced by the presence of sodium bromide or sodium chloride in the culture medium, respectively.

Proposed Polyketide Fragment Involvement in Initial Stages

The biosynthesis of gymnastatins involves the merger of a 14-carbon polyketide fragment with tyrosine. Polyketides are synthesized by polyketide synthases (PKSs) through the stepwise condensation of small carboxylic acid units, similar to fatty acid synthesis. In the case of gymnastatins, this polyketide chain provides a significant portion of the carbon backbone. The initial precursor formed from this merger is believed to be Gymnastatin N. This early-stage intermediate then undergoes a series of transformations, including halogenation and cyclization, to yield the various gymnastatin and dankastatin alkaloids.

Enzymatic and Chemical Steps in Biosynthesis

The conversion of the initial linear precursor into the complex cyclic structures of gymnastatins involves several key enzymatic and chemical reactions. These steps are crucial for installing the characteristic functionalities and stereochemistry of the final natural products.

Electrophilic Halogenation Processes

A key feature of many gymnastatin alkaloids is the presence of halogen atoms, typically chlorine. The introduction of these halogens is catalyzed by halogenating enzymes, which can include haloperoxidases and flavin-dependent halogenases. These enzymes facilitate the electrophilic incorporation of halides onto the substrate. In the biosynthesis of gymnastatins, electrophilic halogenation is a critical step that occurs after the initial formation of the tyrosine-polyketide conjugate. The plasticity of these halogenating enzymes allows for the incorporation of different halogens; for instance, culturing Gymnascella dankaliensis in the presence of bromide salts leads to the production of brominated gymnastatins.

Oxidative Cyclization Reactions

Following halogenation, a series of oxidative cyclization reactions are proposed to occur, leading to the formation of the characteristic bicyclic core of the gymnastatins. These reactions are responsible for constructing the complex ring systems from the linear precursor. The exact mechanisms and the enzymes involved are still under investigation, but it is believed that these cyclizations are what generate the architectural diversity observed within the gymnastatin family.

Role of Acyltransferases in Early Precursor Formation (e.g., Gymnastatin N)

Acyltransferases are enzymes that catalyze the transfer of an acyl group. In the biosynthesis of gymnastatins, an acyltransferase is proposed to be involved in the formation of the initial precursor, Gymnastatin N. This enzyme likely catalyzes the reaction between D-tyrosine and (2E,4E,6R)-4,6-dimethyl-2,4-

Key Cyclization Events and Ring Formation Mechanisms

Aldol (B89426) and Oxa-Michael Pathways

The formation of the core structures of gymnastatin alkaloids is proposed to occur through key chemical reactions, namely the aldol and oxa-Michael pathways. rsc.orgresearchgate.net The bicyclo[3.3.1]nonane framework, a defining feature of Gymnastatin R and related compounds like gymnastatins F and G, is thought to arise from an intramolecular aldol reaction. escholarship.orgrsc.orgresearchgate.net In contrast, the oxo-decalin scaffold found in the related dankastatin family is proposed to be formed via an oxa-Michael addition. rsc.orgresearchgate.net

Synthetic studies have provided insights into these proposed biosynthetic steps. For instance, the treatment of a common precursor derived from L-tyrosine with a base can initiate a cascade of reactions. researchgate.net This process can lead to the formation of the bicyclo[3.3.1]nonane core, supporting the proposed biomimetic aldol condensation. researchgate.net The spirolactol-type gymnastatin A is considered a potential precursor that could undergo an oxa-Michael addition of water to the dienone, followed by an intramolecular aldol reaction to yield the bicyclo[3.3.1]nonane structure of other gymnastatins. escholarship.org

Factors Influencing Bicyclo[3.3.1]nonane vs. Oxo-decalin Scaffolds

The divergence in the biosynthetic pathways leading to either the bicyclo[3.3.1]nonane or the oxo-decalin scaffold is influenced by subtle yet critical factors. rsc.org Laboratory investigations have demonstrated that minor changes in abiotic reaction conditions can selectively promote the formation of one scaffold over the other from a common intermediate. rsc.orgnih.gov

Specifically, the choice of base and reaction temperature has been shown to be a determining factor. rsc.org For example, using an excess of certain potassium bases favors the formation of the gymnastatin-type bicyclo[3.3.1]nonane core. rsc.org Conversely, maintaining lower reaction temperatures can lead to significant amounts of the dankastatin-type oxo-decalin scaffold. rsc.org How nature precisely modulates the ratio of these products remains an area of active investigation. rsc.orgnih.gov

Stereochemical Divergence and Control in Biosynthesis

The biosynthesis of gymnastatins involves the formation of multiple stereocenters, and achieving the correct stereochemistry presents significant challenges.

Challenges in Setting Specific Stereocenters (e.g., C-9)

One of the notable challenges in the synthesis and proposed biosynthesis of gymnastatins is the correct setting of the stereocenter at the C-9 position. rsc.org Synthetic attempts to mimic the biosynthesis of gymnastatin G by using water as a nucleophile resulted in the incorrect C-9 stereochemistry. rsc.orgresearchgate.net This suggests that the oxa-Michael addition step, while stereoselective, can lead to an undesired outcome. rsc.orgresearchgate.net The diastereomers at C-1 are formed in a reversible aldol reaction, but the subsequent intramolecular oxa-Michael addition appears to dictate the final stereochemical configuration at C-9. rsc.orgresearchgate.net

This observed reactivity raises questions about the strategy employed by nature to achieve the correct C-9 stereocenter if water is indeed the nucleophile. rsc.org

Influence of Nucleophile Identity (e.g., H₂O vs. MeOH) on Stereoselectivity

The identity of the nucleophile plays a crucial role in the stereochemical outcome of the cyclization reactions. The presence of a C-9 methyl ether in gymnastatins F and Q, compared to a secondary hydroxyl group in gymnastatin G, points to the possibility of different nucleophiles, such as methanol (B129727) (MeOH) or water (H₂O), being involved in the biosynthesis. rsc.orgresearchgate.net

Synthetic studies have shown that substituting methanol with water in a biomimetic cascade does not straightforwardly produce the desired bicyclo[3.3.1]nonane core of gymnastatin G with the correct stereochemistry. researchgate.net When water is used, it can act as an internal oxygen nucleophile after hydration of an aldehyde intermediate, leading to the formation of a cis-fused bicyclic lactol, characteristic of the dankastatin-type scaffold, which then undergoes an aldol reaction. rsc.org This highlights the profound influence of the nucleophile on the reaction pathway and the resulting stereochemistry. The use of alternative alcohol-based nucleophiles has been explored in synthetic efforts to circumvent the formation of the undesired C-9 stereoisomer. rsc.org

Interconnection with Biogenetically Related Natural Products (e.g., Aranorosin)

There is a proposed biosynthetic connection between the chlorinated gymnastatin alkaloids and the non-halogenated fungal metabolite, aranorosin (B1665161). researchgate.netnih.gov Aranorosin has also been isolated from a terrestrial variant of Gymnascella dankaliensis, the same fungal species that produces gymnastatins. researchgate.netnih.gov

It has been demonstrated that multiple gymnastatin and dankastatin natural products can be formed from aranorosin using simple chloride salts. researchgate.netescholarship.org This discovery presents an alternative hypothesis for the origin of chlorinated gymnastatins in nature, suggesting that aranorosin could be a biosynthetic precursor. nih.govnih.gov This pathway could potentially bypass some of the stereochemical challenges encountered in the Michael/aldol cascade approach. rsc.org The structural similarities between aranorosin and the gymnastatins, particularly in their side chains, further support this potential biosynthetic relationship. semanticscholar.orgknapsackfamily.com

Unexplored Aspects of Biosynthetic Regulation and Enzyme Function

While synthetic studies have shed light on the plausible chemical transformations in gymnastatin biosynthesis, many aspects of its regulation and the enzymes involved remain unknown. The precise mechanisms by which the producing organism, Gymnascella dankaliensis, controls the selection between the aldol and oxa-Michael pathways to produce different scaffolds are not yet understood. rsc.org

Furthermore, the specific enzymes responsible for catalyzing these intricate reactions, including the halogenation, cyclization, and stereochemical control, have not been fully characterized. researchgate.net For instance, the formation of the methoxy (B1213986) group found in some gymnastatins likely involves a methyltransferase, but the enzyme itself has not been identified. escholarship.org The final step in the biosynthesis of gymnastatin N is proposed to be catalyzed by an acyltransferase. researchgate.net Detailed target identification studies and proteomic profiling are beginning to unravel the mode of action of these cytotoxic compounds, but a comprehensive understanding of the enzymatic machinery behind their biosynthesis is still lacking. researchgate.netresearchgate.net

Chemical Synthesis and Analog Design

Total Synthetic Strategies for Gymnastatin Alkaloids

Total synthesis efforts targeting the gymnastatin family have been guided by their presumed biosynthetic origins, often starting from tyrosine. nih.govrsc.orgrsc.org These strategies must address the construction of the characteristic bicyclic or spirocyclic core and the stereoselective installation of the polyketide-derived side chain. vulcanchem.comsemanticscholar.org The synthesis of gymnastatins such as A, G, H, and N has been reported, providing a foundation of chemical knowledge applicable to other members of the family. rsc.orgsemanticscholar.orgresearchgate.netbeilstein-journals.org A unified synthetic platform could allow for the production of various alkaloids, facilitating deeper biological investigation. rsc.org

Synthetic Approaches for the Spirolactol Core

A common feature in the biosynthesis and total synthesis of many gymnastatins is a spirolactol or spirolactone core. semanticscholar.orggoogle.com This key intermediate is typically formed through an oxidative spiroannulation of a tyrosine derivative. semanticscholar.orggoogle.commdpi.com Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and bis(trifluoroacetoxy)iodobenzene, are frequently employed for this transformation. semanticscholar.orgnih.gov For instance, the reaction of an N-protected tyrosine derivative with PIFA in aqueous acetonitrile (B52724) can yield the desired spirolactol, which serves as a precursor to the more complex bicyclic systems. semanticscholar.org While effective, this step can sometimes result in modest yields, prompting investigations into optimizing reaction conditions. semanticscholar.orgnih.gov

Construction of Complex Bicyclo[3.3.1]nonane and Oxo-decalin Motifs

The hallmark of gymnastatins like F, G, and R is the bicyclo[3.3.1]nonane ring system. vulcanchem.comresearchgate.net The construction of this core is a pivotal part of their synthesis. One innovative approach involves a base-initiated ring-opening/rearrangement cascade of a spirodiepoxyketone intermediate, which directly forms the bicyclic core. nih.gov Another common strategy is a tandem Michael-aldol reaction sequence. rsc.org

Interestingly, synthetic studies have revealed that the reaction conditions can be finely tuned to selectively produce either the bicyclo[3.3.1]nonane core of the gymnastatins or the related oxo-decalin framework of the dankastatins from a common precursor. nih.govrsc.orgrsc.org The choice of base and temperature are critical factors in directing the cyclization pathway. For example, using potassium-based bases like KHMDS tends to favor the formation of the gymnastatin-type bicyclo[3.3.1]nonane scaffold, while different conditions can lead to the dankastatin-type oxo-decalin structure. nih.govrsc.org

| Precursor Type | Reagents/Conditions | Resulting Core Motif | Reference |

| Spirodiepoxyketone | Thiophenol, Base | Bicyclo[3.3.1]nonane | nih.gov |

| Dienone from Tyrosine | aq. KOH, MeCN | Bicyclo[3.3.1]nonane (Incorrect C-9 stereochemistry) | nih.govresearchgate.net |

| Dienone from Tyrosine | Allyl alcohol, KHMDS | Bicyclo[3.3.1]nonane (Correct C-9 stereochemistry) | nih.govrsc.org |

| Dichlorinated Dienone | NaOMe, MeOH, -20 °C | Oxo-decalin (Dankastatin) | nih.govrsc.org |

Bio-Inspired Synthetic Methodologies

Many synthetic routes toward the gymnastatins are explicitly bio-inspired, emulating the proposed natural biosynthetic pathways. nih.govrsc.orgengineering.org.cn The general biosynthetic hypothesis involves the combination of a tyrosine unit with a polyketide fragment, followed by halogenation and a series of oxidative cyclizations to generate the diverse family of alkaloids. nih.govrsc.orgresearchgate.net Synthetic chemists have leveraged this logic, particularly in designing cascade reactions that form the complex cores in a biomimetic fashion. nih.govrsc.orgresearchgate.net

An intriguing alternative biosynthetic hypothesis has emerged from synthetic studies, suggesting that the chlorinated gymnastatins may originate from non-halogenated, structurally related natural products like aranorosin (B1665161). nih.govnih.gov It was demonstrated that aranorosin, which is also produced by Gymnascella sp., can react with simple chloride salts such as lithium chloride under mild conditions to form gymnastatin G, among other chlorinated products. nih.gov This finding presents a potential abiotic or biotic pathway that circumvents certain stereochemical challenges encountered in other biomimetic approaches. rsc.org

Diastereoselective and Enantioselective Synthetic Transformations

Controlling the stereochemistry of the multiple chiral centers is a central theme in gymnastatin synthesis. vulcanchem.com Enantioselective and diastereoselective transformations are crucial for achieving the correct absolute and relative stereochemistry of the final molecule. wikipedia.org

Key stereoselective methods employed include:

Chiral Auxiliaries: The synthesis of the side chain often utilizes chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective alkylation and establish the configuration at C-6' of the side chain. semanticscholar.orgresearchgate.net

Diastereoselective Reactions: The formation of the bicyclic core and subsequent modifications often rely on diastereoselective reactions. For example, the epoxidation of a bicyclo[3.3.1]nonane intermediate with hydrogen peroxide and Triton B was found to be diastereoselective. nih.govrsc.org Similarly, diastereoselective spiroannulation has been achieved by using chiral tyrosine derivatives as starting materials, although selectivities can be modest. google.commdpi.com

Photochemical Methods: For the synthesis of gymnastatin H, a diastereoselective photodeconjugation of an α,β-unsaturated ester was used as the key step to control the C-6 configuration via protonation of a dienol intermediate using a chiral auxiliary. researchgate.netbeilstein-journals.org

Challenges and Advancements in Achieving Stereochemical Purity

A major hurdle in the synthesis of gymnastatins is the rigorous control of stereochemistry throughout a multi-step sequence. vulcanchem.com Early synthetic investigations faced challenges, such as the incorrect stereochemical outcome at the C-9 position during a biomimetic cascade intended to form gymnastatin G. nih.govresearchgate.net This was attributed to an unexpectedly fast intramolecular oxa-Michael addition pathway. nih.govresearchgate.net

Another significant challenge is the potential for epimerization under certain reaction conditions. For example, basic conditions used for epoxidation were observed to also cause partial epimerization at the C-1 stereocenter, likely through a retro-aldol/aldol (B89426) mechanism. nih.govrsc.org

Advancements to overcome these challenges include:

Condition Optimization: Extensive screening of bases, solvents, and temperatures has identified conditions that favor the formation of the desired diastereomer. nih.govrsc.org For instance, using specific potassium bases and alcohol nucleophiles successfully set the correct C-9 stereocenter. nih.govrsc.org

Analytical Verification: The stereochemical purity of synthetic products is rigorously confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers and diastereomers, ensuring the final product matches the natural one. researchgate.netnih.gov

Analog Synthesis and Structural Modifications for Research Purposes

A key motivation for developing total syntheses of gymnastatins is the ability to generate analogs and structurally modified versions that are not available from natural sources. rsc.orggoogle.com These analogs are invaluable tools for conducting structure-activity relationship (SAR) studies and for probing the biological mechanisms of the parent compounds. semanticscholar.orgresearchgate.net

Synthetic strategies are often designed to be convergent and modular, allowing for late-stage diversification. nih.gov For example, by preparing different versions of the amide side chain, chemists can couple them to a common core intermediate to produce a library of analogs. semanticscholar.orgresearchgate.net The development of a unified synthetic platform for gymnastatin and dankastatin alkaloids provides access to various skeletal types and their derivatives from common intermediates. rsc.orgrsc.org This approach has enabled the synthesis of analogs with modifications to the side chain and the core ring system, leading to the discovery that dankastatin B is a potent and easily synthesized agent against triple-negative breast cancer. rsc.org

Strategies for Molecular Refinement and Functional Group Alteration

Molecular refinement of the gymnastatin scaffold involves the targeted alteration of its key functional groups to probe their roles in biological activity. ashp.org The structure of Gymnastatin R and its congeners contains several reactive and sterically important sites amenable to chemical modification, including the bicyclo[3.3.1]nonane core, the chloroenone moiety, various hydroxyl groups, and the unsaturated amide side chain. vulcanchem.com

Key strategies for functional group alteration include:

Oxidation and Reduction: Redox reactions are fundamental for interconverting functional groups. solubilityofthings.com For instance, the ketone group within the bicyclic core can be a target for reduction to an alcohol, altering the stereochemistry and hydrogen-bonding potential of the molecule. Conversely, hydroxyl groups can be oxidized. These transformations can significantly impact the molecule's interaction with biological targets. ashp.org

Modifications of the Amide Side Chain: The (2E,4E,6R)-4,6-dimethyldodeca-2,4-dienamide side chain is crucial for activity. Strategies involve altering the length of the fatty acid chain or modifying the diene system. Synthetic gymnastatin analogs with varied fatty acid chain lengths have been shown to alter selectivity for protein kinase inhibition. nih.gov This type of modification allows chemists to fine-tune the lipophilicity and geometric shape of the side chain to optimize biological interactions.

Interconversion of Core Scaffolds: Research has explored the chemical relationships between the gymnastatin and dankastatin alkaloids, which are often isolated from the same fungal source, Gymnascella dankaliensis. nih.govrsc.org Studies have identified chemical conditions that can favor the formation of either the gymnastatin bicyclo[3.3.1]nonane core or the dankastatin oxo-decalin scaffold from a common precursor. nih.govresearchgate.net For example, the choice of base and solvent in intramolecular cyclization reactions can dictate which bicyclic system is formed, representing a profound alteration of the molecular framework. nih.gov

Halogenation and Dehalogenation: The two chlorine atoms in Gymnastatin R are distinctive features. Synthetic strategies include the carefully controlled mono-chlorination of tyrosine derivatives, which are biosynthetic precursors. nih.gov Conversely, removing or replacing these halogen atoms can help determine their necessity for cytotoxicity, as the chloroenone moiety is a potential electrophilic site for covalent interaction with protein targets. researchgate.net

Design of Analogs for Enhanced Biological Activity or Selectivity

The primary goal of analog design is to create new molecules with improved therapeutic properties, such as greater potency against a target, increased selectivity to reduce off-target effects, or better pharmacokinetic profiles. slideshare.netslideshare.net For the gymnastatins, analog design focuses on leveraging the structural knowledge gained from total synthesis and functional group modification studies.

Key approaches in the design of gymnastatin analogs include:

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties. solubilityofthings.com For example, a hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bond donating versus accepting capabilities at a specific position. The chlorine atoms could potentially be replaced with other halogens like bromine or fluorine to modulate the reactivity of the electrophilic enone system.

Rigidification of Structure: The creation of more conformationally constrained analogs can lead to enhanced binding affinity and selectivity. drugdesign.org For the gymnastatins, this could involve introducing additional rings or unsaturated bonds to lock the conformation of the flexible amide side chain. By reducing the number of available conformations, it is possible to favor the specific geometry required for optimal interaction with a biological target.

Scaffold Hopping: As demonstrated by the chemical interconversion between gymnastatin and dankastatin scaffolds, it is possible to design analogs based on fundamentally different core structures that still present the key pharmacophoric elements in the correct spatial orientation. nih.gov If studies reveal that the bicyclo[3.3.1]nonane core of Gymnastatin R is suboptimal for a particular target, analogs could be designed based on the dankastatin or aranorosin skeletons, which also originate from related biosynthetic pathways. rsc.org

Side Chain Optimization: As suggested by structure-activity relationship analyses of synthetic analogs, modifications to the N-acyl side chain can significantly influence biological activity. nih.govresearchgate.net Designing analogs with different alkyl chain lengths, branching patterns, or degrees of unsaturation can enhance interactions with hydrophobic pockets in a target protein, potentially leading to increased potency and selectivity. nih.gov

Through these rational design strategies, medicinal chemists aim to develop second-generation gymnastatin compounds that retain the potent cytotoxic activity of the natural product while possessing improved drug-like properties.

Generation of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for identifying the specific molecular features responsible for a compound's biological activity (the pharmacophore). researchgate.net This is achieved by systematically synthesizing and testing a series of related compounds, known as an analogue library. scielo.br The insights gained from SAR are critical for guiding the design of more effective and selective therapeutic agents. nih.gov

The total synthesis pathways developed for gymnastatins provide the foundation for creating such libraries. nih.govsemanticscholar.org By introducing variations at late stages of the synthesis, multiple analogs can be generated efficiently from a common intermediate. For instance, a common bicyclic core amine can be coupled with a library of different carboxylic acid side chains to explore the SAR of the N-acyl group. semanticscholar.org

Key findings from SAR studies on the gymnastatin family and related compounds include:

The Importance of the Side Chain: Studies on gymnastatin N analogues suggested that the diene and a free carboxylic acid moiety were important for its bioactivity against Plk1 kinase. researchgate.net For other synthetic gymnastatin analogs, altering the length of the fatty acid side chain was found to change their selectivity for protein kinase inhibition. nih.gov

The Role of the Core Structure: The potent growth inhibition exhibited by gymnastatins F and G, which possess the unique bicyclo[3.3.1]nonane ring, highlights the importance of this core structure. researchgate.net

Contribution of Halogenation: In a study of penipacid analogues, which are also microbial metabolites, the presence of a chlorine atom was found to be pivotal for biological activity, suggesting a similar critical role for the chlorine atoms in Gymnastatin R. nih.gov

The data below summarizes the biological activities of several gymnastatin-related compounds and their analogs, illustrating the insights gained from SAR studies.

| Compound | Structural Class/Modification | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Gymnastatin G | Gymnastatin (epoxyketone) | P388 Leukemia | Potent Growth Inhibition | researchgate.net |

| Gymnastatin N | Gymnastatin (different side chain) | Plk1 Kinase | 13 µM | researchgate.net |

| Gymnastatin Z | Tyrosine-derivative | HT-29 (Colon Cancer) | 49.1 µM | nih.gov |

| Penipacid A | Anthranilic acid derivative (chlorinated) | RKO (Colon Cancer) | 8.4 µM | nih.gov |

| Penipacid C | Anthranilic acid derivative (non-chlorinated analog of Penipacid A) | RKO (Colon Cancer) | > 50 µM | nih.gov |

These studies, enabled by the generation of analogue libraries, are crucial for decoding the complex relationship between the structure of Gymnastatin R and its function, paving the way for the development of novel anticancer agents. scielo.br

Molecular Mechanisms of Action and Biological Targets

Investigation of Growth Inhibitory Activities within the Gymnastatin Family

The gymnastatin family comprises over 30 related compounds, many of which exhibit potent cytotoxic activity against various cancer cell lines. escholarship.org This structural diversity allows for valuable structure-activity relationship (SAR) studies. For instance, Gymnastatin R has demonstrated growth inhibitory effects against the murine P388 leukemia cell line. vulcanchem.com The potency of compounds across the family varies, with some members showing activity in the nanomolar range. escholarship.org

Notably, the presence of an epoxyketone moiety is associated with high cytotoxicity, as seen in Gymnastatin G, which is one of the most potent members of the family. escholarship.org Conversely, the removal of the carbonyl group adjacent to the epoxide significantly reduces biological activity, highlighting the importance of this specific structural feature. escholarship.org The growth inhibitory properties suggest potential for these compounds to serve as lead structures in the development of new anticancer agents. vulcanchem.com

Table 1: Growth Inhibitory Activities of Selected Gymnastatins

| Compound | Cell Line | Activity (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Gymnastatin A | P388 | Nanomolar range | α-chloroenone |

| Gymnastatin G | P388 | 0.030 µg/mL | Epoxyketone |

| Gymnastatin I | P388 | Nanomolar range | α-chloroenone (brominated) |

| Gymnastatin R | P388 | Growth inhibitory effects observed | Bicyclo[3.3.1]nonane core, α-chloroenone |

| Dankastatin B | MDA-MB-231 | 1.8 µM | Chloroenone |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC₅₀ values can vary between studies.

Role of Electrophilic Functional Groups in Protein Interaction

The gymnastatin and dankastatin alkaloids possess a diverse array of electrophilic functional groups, often referred to as "warheads," which are reactive toward nucleophilic sites on proteins. rsc.orgresearchgate.net These reactive moieties include:

α-chloroenone researchgate.netrsc.org

Epoxyketone researchgate.netrsc.orgescholarship.org

Lactol researchgate.netrsc.org

α,β,γ,δ-unsaturated amide researchgate.netresearchgate.net

Gymnastatin R itself features an α-chloroenone group within its unique bicyclo[3.3.1]nonane core structure. vulcanchem.com The presence of these electrophilic sites strongly suggests a mechanism involving covalent interaction with biological nucleophiles. researchgate.netvulcanchem.com Some members of the family contain multiple potential electrophilic sites, opening the possibility of engaging several nucleophilic residues or even multiple protein partners. rsc.org The electrophilicity of these groups is often crucial for biological potency; for example, the ketone adjacent to the epoxide in compounds like Gymnastatin G increases the electrophilicity and, consequently, the cytotoxicity of the molecule. escholarship.org

Covalent Targeting of Nucleophilic Protein Residues (e.g., Cysteines)

The electrophilic warheads present in the gymnastatin family are chemically poised to react with and form covalent bonds with nucleophilic amino acid residues within target proteins. researchgate.netrsc.org Cysteine, with its highly nucleophilic thiol side chain, is a common target for such electrophilic natural products. researchgate.netresearchgate.net The formation of a covalent bond between the natural product and a cysteine residue on a functionally important protein can irreversibly inhibit the protein's activity, leading to the observed cytotoxic effects. nih.gov This targeted covalent inhibition is a key aspect of the mechanism of action for this class of compounds, distinguishing them from non-covalent inhibitors. rsc.orgnih.gov

Proteome-Wide Cysteine Reactivity Profiling

To definitively identify the protein targets of the gymnastatin/dankastatin family, researchers employed advanced chemoproteomic strategies designed to map covalent interactions across the entire proteome. researchgate.netnih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that uses chemical probes to directly assess the functional state of enzymes and other proteins in complex biological systems. nih.govwikipedia.org This technique is particularly well-suited for studying covalent inhibitors because it can identify the specific proteins that react with an electrophilic compound. nih.gov In the case of the gymnastatin/dankastatin family, ABPP was used to map the proteome-wide cysteine reactivity of the most potent of these alkaloids. researchgate.netnih.gov This approach allows for the global and direct identification of protein targets in their native cellular environment, providing a clear picture of the compound's mechanism of action. nih.govnih.gov

Using an isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) approach, studies on Dankastatin B, a highly potent member of the broader family, led to a significant breakthrough in understanding their molecular target. researchgate.net The chemoproteomic profiling revealed that Dankastatin B covalently targets a specific cysteine residue—Cysteine 65 (C65)—on the Voltage-Dependent Anion-selective Channel protein 3 (VDAC3). nih.govresearchgate.net VDAC3 is a protein located on the outer mitochondrial membrane. nih.gov

Further experiments demonstrated a direct and covalent interaction between Dankastatin B and VDAC3. nih.govresearchgate.net To validate the biological relevance of this interaction, researchers found that knocking down VDAC3 in breast cancer cells resulted in hypersensitivity to the anti-proliferative effects of Dankastatin B. nih.gov This finding indicates that the covalent targeting of VDAC3 is at least partially responsible for the anti-cancer effects of this class of natural products. nih.govresearchgate.net

Functional Validation of Identified Targets in Cellular Systems

While detailed target identification studies for Gymnastatin R itself are limited, research on closely related compounds within the gymnastatin family provides valuable insights into potential mechanisms. rsc.orgnih.gov The validation of a drug target is a crucial step in the drug discovery process and is typically performed at the molecular, cellular, and whole animal levels. ddtjournal.com Small chemical compounds are instrumental in this process, helping to confirm the pathological significance of a target within a cellular system. ddtjournal.com

Chemoproteomic approaches, specifically activity-based protein profiling (ABPP), have been instrumental in identifying the targets of electrophilic natural products. researchgate.netnih.gov For instance, studies on dankastatin B, a potent member of the same alkaloid class as Gymnastatin R, have utilized these methods to map its proteome-wide cysteine reactivity. researchgate.netnih.gov This technique helps to identify specific amino acid residues that may form covalent bonds with the natural product. nih.gov

In a notable study, dankastatin B was found to covalently target cysteine C65 of the voltage-dependent anion-selective channel protein 3 (VDAC3) on the outer mitochondrial membrane in breast cancer cells. nih.gov The functional relevance of this interaction was demonstrated by the fact that the knockdown of VDAC3 made the breast cancer cells more sensitive to the anti-proliferative effects of dankastatin B. nih.gov This suggests that VDAC3 is at least partially responsible for the anti-cancer effects of this natural product. nih.gov Such findings highlight the utility of chemoproteomics in understanding the mechanisms of action for this class of compounds and suggest that Gymnastatin R may also exert its effects through similar covalent targeting of key cellular proteins. nih.gov

The use of chemical probes, which are potent and selective modulators of protein function, is another key strategy for target validation. opentargets.org These probes allow for a detailed investigation of a target's function in a time- and concentration-dependent manner within cellular systems. opentargets.org

Uncovering Broader Biological Pathways and Cellular Processes Modulated by Gymnastatins

The identification of specific protein targets for gymnastatin family members, such as VDAC3 for dankastatin B, provides a window into the broader biological pathways these compounds may affect. nih.gov VDAC3 is a pore-forming protein on the outer mitochondrial membrane, suggesting that the gymnastatins could modulate mitochondrial function. nih.gov The covalent targeting of VDAC3 by dankastatin B points towards a potential mechanism of action involving the disruption of mitochondrial processes, which could in turn trigger pathways leading to cell death, a hallmark of their observed cytotoxic and anti-cancer activities. researchgate.netnih.gov

The electrophilic nature of gymnastatins, with functional groups like chloroenone and α,β,γ,δ-unsaturated amides, suggests they can react with nucleophilic amino acids such as cysteine. nih.gov This reactivity allows them to potentially interact with a range of proteins, thereby influencing multiple cellular pathways. researchgate.net The growth inhibitory properties of Gymnastatin R against cancer cell lines, such as the murine P388 leukemia cell line, further support its potential to interfere with cellular pathways essential for cancer progression. vulcanchem.com

Computational Approaches for Target Prediction and Binding Mode Analysis (e.g., Docking Studies)

Computational methods, particularly molecular docking, are powerful tools for predicting potential protein targets and analyzing the binding interactions of small molecules like Gymnastatin R. researchgate.netscispace.com These in silico approaches can help to elucidate the nature and mode of interactions between a ligand and a protein's active site. researchgate.net For compounds that form covalent bonds, specialized covalent docking studies can be performed to verify the feasibility of such an interaction. researchgate.net

While specific docking studies for Gymnastatin R are not extensively detailed in the available literature, the principles of such analyses are well-established. For instance, docking studies on other natural products have successfully predicted their binding to various protein targets, including those involved in cancer and viral infections. researchgate.net These studies often involve preparing the 3D structures of the ligand and the target protein, followed by running docking simulations to predict the most favorable binding poses and estimate the binding affinity. physchemres.org

For metalloproteins, which are a common class of drug targets, specialized docking algorithms are required to accurately model the interactions with the metal cofactor. mdpi.com Furthermore, the protonation state of the ligand and key amino acid residues in the active site can significantly impact the accuracy of docking predictions. mdpi.com Given the complex structure of Gymnastatin R, including its bicyclo[3.3.1]nonane core and various functional groups, computational modeling could provide valuable hypotheses about its potential binding partners and mechanism of action, guiding further experimental validation. vulcanchem.com

Preclinical Research Modalities and Methodologies

In Vitro Cellular Assays for Biological Activity Assessment

In vitro cellular assays represent the foundational step in characterizing the pharmacological profile of natural products like Gymnastatin R. hilarispublisher.com These assays utilize cultured cells to assess a compound's effects on cell viability, proliferation, and other cellular processes. hilarispublisher.com

Initial studies on Gymnastatin R and its analogs have demonstrated their potential as cytotoxic agents through growth inhibition assays against a panel of cancer cell lines. researchgate.net These assays typically measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) after a specific exposure time.

Notably, Gymnastatin R has been shown to possess potent cytotoxic and growth-inhibitory effects against the P388 murine lymphocytic leukemia cell line. researchgate.netacs.org This activity is a shared characteristic among several members of the gymnastatin family. researchgate.net

Further investigations have explored the activity of gymnastatin-related compounds against human cancer cell lines. For instance, studies have reported the growth inhibitory activity of several gymnastatin and dankastatin alkaloids against aggressive human triple-negative breast cancer cells (231MFP cell line). rsc.orgrsc.org While specific IC₅₀ values for Gymnastatin R against BSY-1 and MKN7 cell lines are not detailed in the available literature, the general cytotoxic profile of the gymnastatin family suggests potential activity that warrants further investigation. vulcanchem.comclockss.org

Table 1: Reported Growth Inhibitory Activities of Gymnastatin R and Related Compounds

| Compound/Extract | Cell Line | Activity/IC₅₀ Value |

| Gymnastatin R | P388 Murine Lymphocytic Leukemia | Potent growth inhibition reported. researchgate.net |

| Gymnastatin Alkaloids | Human Triple Negative Breast Cancer (231MFP) | Growth inhibitory activity reported. rsc.orgrsc.org |

| Gymnastatins I & J | Various Human Cancer Cell Lines | Appreciable growth inhibition reported. clockss.org |

This table is generated based on available research data. The term "potent" is used as described in the source material, and specific numerical values may not always be available.

Beyond general cytotoxicity, cell-based assays are crucial for understanding how a compound like Gymnastatin R exerts its effects at a molecular level. These assays can help identify the specific protein targets of a drug (target engagement), elucidate the signaling pathways it modulates, and characterize the resulting cellular changes (phenotypic screening). nih.govnih.gov

For electrophilic natural products like the gymnastatins, which possess reactive functional groups, identifying covalent interactions with protein targets is a key area of investigation. rsc.org While detailed target identification for Gymnastatin R is still an area of active research, chemoproteomic approaches have been used for related compounds like Dankastatin B. researchgate.net These methods have identified specific cysteine residues on proteins as potential targets. researchgate.net

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique to confirm target engagement in intact cells. mdpi.comnih.gov It measures changes in the thermal stability of proteins upon ligand binding, providing direct evidence of a drug-target interaction in a physiological context. mdpi.compelagobio.com The integration of CETSA with mass spectrometry can provide a proteome-wide view of target engagement. mdpi.com Another method, the NanoBRET® Target Engagement Assay, uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in living cells. promega.de

Phenotypic screening, which observes the effects of a compound on cell morphology or function, can provide valuable clues about its mechanism of action. nih.gov For natural products, this can lead to the discovery of novel biological activities and potential new molecular targets. nih.gov

To better mimic the complex environment of a tumor in vivo, researchers are increasingly turning to advanced cell culture models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, allow cells to grow in a way that more closely resembles their natural state, with complex cell-cell and cell-matrix interactions. mdpi.com These models are considered more predictive for drug discovery than traditional two-dimensional (2D) monolayers. mdpi.com

For marine-derived natural products, 3D culture systems are being developed and utilized to test for bioactivity. mdpi.com For example, cells from marine sponges, the original source of the fungus that produces gymnastatins, have been successfully cultured in 3D matrices. nih.govfau.edunih.govnoaa.gov This not only aids in the production of these compounds but also provides more relevant systems for testing their anticancer effects. nih.govfau.edunih.govnoaa.gov While specific studies on Gymnastatin R using 3D cultures are not yet widely reported, this is a logical next step in its preclinical evaluation.

Co-culture models, where cancer cells are grown with other cell types found in the tumor microenvironment (e.g., fibroblasts, immune cells), can provide further insights into a compound's activity in a more realistic biological context.

In Vivo Preclinical Model Development and Applications

In vivo preclinical models are essential for evaluating the potential efficacy of a compound in a living organism before it can be considered for human trials. nih.gov For anticancer drug development, these models typically involve the use of small animals, such as mice, with induced or transplanted tumors. mdpi.com

Integration of Biochemical and Cell-Based Approaches in Compound Profiling

A comprehensive understanding of a compound's mechanism of action requires the integration of both biochemical and cell-based assays. nih.gov While cell-based assays provide information on a compound's activity in a complex biological system, biochemical assays, which use purified molecular components like enzymes, can confirm direct interactions with a specific target. nih.gov

For natural products, pairing a cell-based high-throughput screen with a biochemical assay can help to confirm and prioritize active compounds. nih.gov This integrated approach is particularly important for compounds like Gymnastatin R, where the presence of multiple electrophilic sites suggests the possibility of interactions with several protein targets. rsc.org By combining data from both types of assays, researchers can build a more complete profile of the compound's biological activity and mechanism of action.

High-Throughput Screening Platforms in Natural Product Research

High-throughput screening (HTS) has revolutionized drug discovery by allowing for the rapid testing of large libraries of compounds. taylorfrancis.com In the context of natural products, HTS is essential for identifying new bioactive molecules from complex sources like marine organisms. taylorfrancis.comresearchgate.net The process involves automated, miniaturized assays that can be either cell-based or biochemical. mdpi.commdpi.com

The discovery of novel marine-derived compounds with anticancer potential, such as trabectedin (B1682994) and eribulin (B193375) mesylate, highlights the success of this approach. taylorfrancis.com HTS platforms are not only used for initial discovery but can also be applied to screen for more specific activities, such as the inhibition of particular enzymes or the modulation of specific cellular pathways. researchgate.net The integration of HTS with other technologies like genomics, proteomics, and metabolomics further enhances the ability to understand the pharmacological properties of marine-derived compounds. taylorfrancis.com For Gymnastatin R and other natural products, HTS is a critical tool for both initial discovery and for exploring the activity of analog libraries to identify compounds with improved potency and selectivity. nih.gov

Advanced Research Directions and Future Perspectives on Gymnastatin R

Elucidating Underexplored Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of the gymnastatin and dankastatin family of natural products is believed to originate from the combination of tyrosine and a polyketide fragment. rsc.org However, the specific enzymatic machinery and the regulatory networks governing the production of Gymnastatin R remain largely uncharacterized. Future research should prioritize the identification and functional characterization of the key enzymes involved in its biosynthesis, including the polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), halogenases, and cyclases that construct the unique scaffold of Gymnastatin R. A deeper understanding of these enzymatic processes could pave the way for biosynthetic engineering approaches to produce novel, bioactive analogs.

Moreover, investigating the regulatory mechanisms that control the expression of the gymnastatin biosynthetic gene cluster in Gymnascella dankaliensis is crucial. This includes studying the role of transcription factors, signaling pathways, and environmental cues that trigger the production of Gymnastatin R. Such knowledge would not only provide fundamental insights into fungal secondary metabolism but could also be leveraged to enhance the production yield of this valuable compound through fermentation optimization.

Development of Novel Synthetic Routes for Scalable Production and Structural Diversification

To fully explore the therapeutic potential of Gymnastatin R, the development of efficient and scalable synthetic routes is paramount. While total syntheses of related compounds such as gymnastatin G and dankastatins B and C have been achieved, a dedicated and optimized synthesis of Gymnastatin R is a critical next step. researchgate.net Future synthetic strategies should focus on modularity, allowing for the rapid assembly of the core structure and the late-stage introduction of chemical diversity. This would facilitate the synthesis of a library of Gymnastatin R analogs with varied substitution patterns, enabling a thorough investigation of structure-activity relationships (SAR).

Furthermore, the development of biomimetic synthetic approaches, inspired by the proposed biosynthetic pathways, could offer elegant and efficient solutions for constructing the complex architecture of Gymnastatin R. The exploration of novel catalytic methods and green chemistry principles in the synthesis would also be highly beneficial for sustainable and cost-effective production.

Comprehensive Characterization of the Covalent Targetome and Off-Targets across Various Cell Types

The electrophilic nature of the gymnastatin family of compounds suggests that they likely exert their biological effects through covalent interactions with protein targets. rsc.orgnih.gov A comprehensive and unbiased characterization of the "covalent targetome" of Gymnastatin R is a key research priority. This involves identifying the specific proteins that are covalently modified by Gymnastatin R in various cancer cell lines and understanding the functional consequences of these modifications.

Chemoproteomic platforms, such as activity-based protein profiling (ABPP), have proven to be powerful tools for identifying the protein targets of electrophilic natural products. nih.gov A study on the related compound, dankastatin B, successfully used this approach to identify the mitochondrial voltage-dependent anion channel 3 (VDAC3) as a covalent target. nih.gov A similar strategy should be employed for Gymnastatin R to map its protein interaction landscape. Furthermore, it is equally important to identify potential off-targets to assess the selectivity and potential for toxicity of Gymnastatin R, which is crucial for its development as a therapeutic agent.

Exploration of New Biological Activities Beyond Current Observations (e.g., Antiviral Potential)

While the cytotoxic and anti-tumor properties of the gymnastatin family are well-documented, the full spectrum of their biological activities may be much broader. nih.govwikipedia.org A systematic screening of Gymnastatin R against a diverse range of biological targets and disease models could uncover novel therapeutic applications. Of particular interest is the exploration of its antiviral potential, an area that remains completely unexplored for this class of compounds. Many natural products with complex structures and potent cytotoxic effects have demonstrated antiviral activity, and the unique chemical features of Gymnastatin R make it a promising candidate for investigation against a panel of viruses.

Application of Advanced Chemoproteomics and Proteomics for Mechanistic Insights

To gain deeper mechanistic insights into how Gymnastatin R exerts its cellular effects, the application of advanced chemoproteomics and proteomics technologies is essential. Beyond simply identifying covalent targets, these approaches can be used to quantify changes in protein expression, post-translational modifications, and protein-protein interactions in response to Gymnastatin R treatment.

Techniques such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) can provide quantitative information on the reactivity of specific cysteine residues across the proteome. nih.gov This can help to pinpoint the most functionally relevant targets of Gymnastatin R. Furthermore, global proteomics and phosphoproteomics studies can reveal the downstream signaling pathways that are modulated by the compound, providing a more complete picture of its mechanism of action.

Strategic Design of Gymnastatin R-Based Probes for Biological Discovery

The development of chemical probes based on the Gymnastatin R scaffold would be a valuable asset for chemical biology research. These probes, which could incorporate reporter tags such as fluorophores or biotin, would enable the visualization and identification of Gymnastatin R's subcellular localization and its protein targets in living cells. The design of such probes requires a careful consideration of structure-activity relationships to ensure that the addition of the reporter tag does not significantly alter the compound's biological activity.

Q & A

Q. What are the established synthetic routes for Gymnastatin R, and how do they address regioselectivity challenges?

Gymnastatin R synthesis typically involves chlorination of tyrosine derivatives, followed by reduction and cyclization. Key steps include controlled mono-chlorination using sulfuryl chloride under inert conditions to avoid overhalogenation . Regioselectivity is managed via steric and electronic directing groups, such as protecting aromatic rings with tert-butyldimethylsilyl (TBS) groups. Post-reduction intermediates are characterized using HPLC and NMR to confirm regiochemical outcomes .

Q. How is the bioactivity of Gymnastatin R assayed in preclinical studies, and what controls are essential for reproducibility?

Bioactivity assays often use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC values) as primary metrics. Controls include:

- Positive controls (e.g., doxorubicin) to validate assay sensitivity.

- Solvent controls (DMSO) to rule out vehicle toxicity. Methodological rigor requires triplicate runs, blinded data analysis, and adherence to NIH/WHO guidelines for cell viability assays (e.g., MTT protocol standardization) .

Q. What spectroscopic techniques are critical for characterizing Gymnastatin R’s structure, and how are data interpreted?

- NMR : and NMR identify proton environments and carbon frameworks. NOESY confirms stereochemistry by detecting spatial proximity of protons .

- HRMS : High-resolution mass spectrometry validates molecular formula.

- X-ray crystallography (if crystals are obtainable) provides absolute configuration . Data interpretation requires comparison to synthetic intermediates and literature-reported spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Gymnastatin R across studies?

Contradictions may arise from differences in:

- Cell line genetic drift : Use STR profiling to authenticate cell lines.

- Compound purity : Employ HPLC with >98% purity thresholds and quantify impurities via LC-MS .

- Assay conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations. Meta-analyses using PRISMA guidelines can identify confounding variables .

Q. What strategies improve diastereoselectivity in the synthesis of Gymnastatin R’s [3.3.1]nonane core?

Diastereoselective photodeconjugation of diacetone D-glucose esters achieves >95% de via chiral induction from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Computational modeling (DFT) optimizes transition-state geometries, while low-temperature () reactions suppress epimerization . Post-reaction analysis via chiral HPLC and Mosher ester derivatization confirms stereochemical outcomes .

Q. How do solvent and catalyst choices influence the efficiency of Gymnastatin R’s palladium-catalyzed reduction steps?

- Solvent : Tetrahydrofuran (THF) enhances Pd catalyst stability vs. polar aprotic solvents (DMF), which may promote ligand dissociation.

- Catalyst : Pd/C with H gas achieves selective alkene reduction without over-reducing epoxides. Kinetic monitoring via in situ IR spectroscopy identifies optimal reaction termination points .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Gymnastatin R studies?

- Nonlinear regression (e.g., four-parameter logistic model) fits IC curves.

- ANOVA with Tukey’s post hoc test compares multiple treatment groups.

- Power analysis determines minimum sample sizes to avoid Type II errors. Open-source tools like R/Bioconductor ensure reproducibility .

Q. How can researchers mitigate environmental impacts of Gymnastatin R synthesis while maintaining yield?

- Replace chlorinated solvents (CHCl) with cyclopentyl methyl ether (CPME).

- Employ catalytic methods (e.g., asymmetric organocatalysis) to reduce metal waste .

- Life-cycle assessment (LCA) tools quantify solvent recovery efficiency and E-factor improvements .

Data Management and Reproducibility

Q. What metadata standards ensure replicability of Gymnastatin R pharmacological data?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Raw data : Deposit in repositories like Zenodo with DOI assignment.

- Experimental details : Report catalyst lot numbers, solvent purification methods, and instrument calibration dates .

Q. How should conflicting crystallographic data for Gymnastatin R derivatives be reconciled?

- Cross-validate with independent synthetic batches.

- Use the Cambridge Structural Database (CSD) to compare bond lengths/angles.

- Publish negative results and refinement parameters (R-factors) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.